

# An In-depth Technical Guide on the Solubility and Stability Profile of YU142670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **YU142670**, a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. Due to the limited availability of public data, this document summarizes existing information and outlines standard experimental protocols for a more extensive characterization of the compound's profile.

## **Core Compound Information**

**YU142670** is a bioactive small molecule with the empirical formula C<sub>8</sub>H<sub>5</sub>N<sub>5</sub>S and a molecular weight of 203.22.[1][2][3] It is described as a white to light brown powder.[1][2] The recommended storage temperature for the solid compound is 2-8°C.[1][2][3]

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>5</sub> S	[1][2][3]
Molecular Weight	203.22 g/mol	[1][2][3]
Appearance	White to light brown powder	[1][2]
Storage Temperature	2-8°C	[1][2][3]

## **Solubility Profile**



The solubility of a compound is a critical parameter for its biological activity and formulation development. Currently, detailed public information on the aqueous solubility of **YU142670** is limited.

Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	2 mg/mL	Clear with warming	[1][2][3]

To establish a full solubility profile, the following experimental methodologies are recommended.

Objective: To determine the solubility of **YU142670** in various aqueous and organic solvents at different temperatures and pH values.

#### Materials:

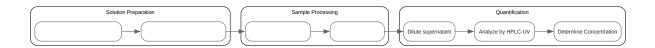
- YU142670 powder
- Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0)
- Organic solvents (e.g., ethanol, methanol, acetonitrile)
- HPLC-grade water
- Shaking incubator or orbital shaker
- Centrifuge
- Calibrated analytical balance
- HPLC system with UV detector or mass spectrometer

#### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of YU142670 to a known volume of each solvent in separate vials.



- Equilibrate the samples at a constant temperature (e.g., 25°C and 37°C) in a shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:
  - After equilibration, centrifuge the samples to pellet the undissolved solid.
  - Carefully collect an aliquot of the supernatant.
- Quantification:
  - Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
  - Analyze the diluted samples using the analytical method to determine the concentration of dissolved YU142670.
  - $\circ$  The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or  $\mu$ M).



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**Figure 1.** Experimental workflow for solubility determination.

## **Stability Profile**

A comprehensive stability profile is essential for determining the shelf-life and appropriate storage conditions for a compound. While the recommended storage for solid **YU142670** is 2-8°C, detailed information on its stability in solution and its degradation pathways is not publicly available.



A forced degradation study is a common approach to identify potential degradation products and pathways.

Objective: To evaluate the stability of **YU142670** under various stress conditions and to develop a stability-indicating analytical method.

#### Materials:

#### YU142670

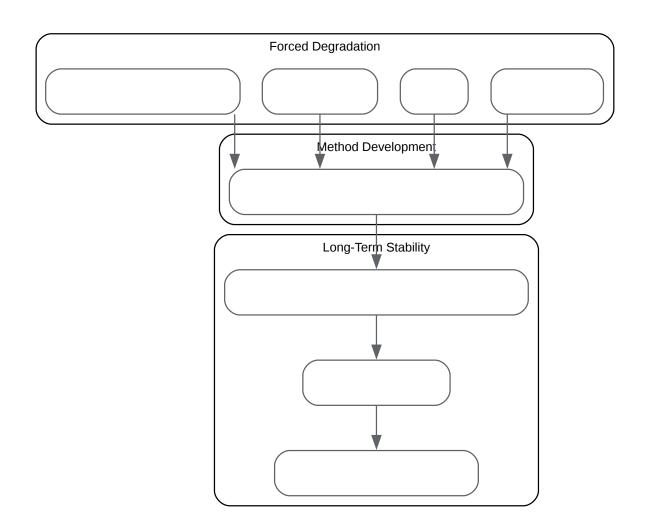
- Aqueous and organic solvents
- Acids (e.g., 0.1 N HCl)
- Bases (e.g., 0.1 N NaOH)
- Oxidizing agents (e.g., 3% H<sub>2</sub>O<sub>2</sub>)
- Temperature- and humidity-controlled chambers
- Photostability chamber
- HPLC or UPLC system with a diode array detector and a mass spectrometer (LC-MS)

#### Procedure:

- Forced Degradation Studies:
  - Hydrolytic Stability: Incubate solutions of YU142670 in acidic, basic, and neutral conditions.
  - Oxidative Stability: Treat a solution of YU142670 with an oxidizing agent.
  - Thermal Stability: Expose solid and solution samples to elevated temperatures.
  - Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
- Development of a Stability-Indicating Method:



- Develop a chromatographic method (typically reversed-phase HPLC) that can separate the parent YU142670 peak from all degradation products.
- The use of a mass spectrometer is highly recommended for the identification of degradation products.
- Long-Term Stability Studies:
  - Store YU142670 under recommended and accelerated storage conditions (as per ICH Q1A(R2) guidelines).
  - Analyze samples at predetermined time points to monitor for any degradation and loss of potency.



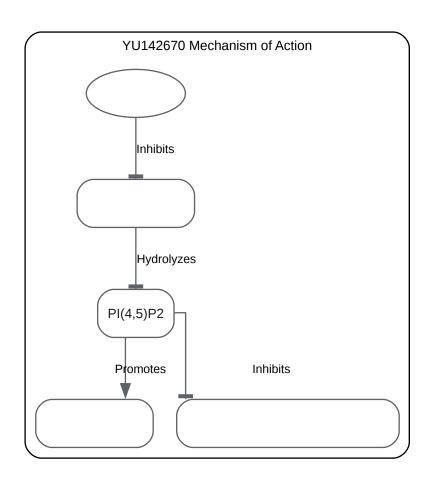


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Figure 2. Workflow for a comprehensive stability study.

## **Signaling Pathway Involvement**

**YU142670** is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. These enzymes are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>). Inhibition of these enzymes leads to an accumulation of cellular PI(4,5)P<sub>2</sub>. This accumulation can affect various cellular processes, including actin nucleation and the fusion of autophagosomes with lysosomes.[1]



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**Figure 3.** Simplified signaling pathway affected by **YU142670**.

In summary, while some basic physical and solubility properties of **YU142670** are known, a comprehensive public profile on its aqueous solubility and stability is lacking. The experimental



protocols outlined in this guide provide a framework for researchers to conduct a thorough characterization of these critical parameters.

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### References

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